molecular formula C17H19N3O B5624241 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol

2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol

Cat. No.: B5624241
M. Wt: 281.35 g/mol
InChI Key: ORCLWERNIDQHJQ-UHFFFAOYSA-N
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Description

2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol is a complex organic compound that features a benzimidazole moiety linked to a phenol group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Coupling with phenol: The alkylated benzimidazole is then coupled with phenol using a suitable coupling agent, such as formaldehyde, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole: A simpler analog with similar core structure but lacking the phenol group.

    2-aminophenol: Contains the phenol group but lacks the benzimidazole moiety.

    1-propyl-1H-benzimidazole: Similar structure but without the phenol group.

Uniqueness

2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol is unique due to the combination of the benzimidazole and phenol moieties, which may confer distinct chemical and biological properties not observed in the simpler analogs.

Properties

IUPAC Name

2-[(1-propylbenzimidazol-2-yl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-11-20-15-9-5-3-7-13(15)19-17(20)12-18-14-8-4-6-10-16(14)21/h3-10,18,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCLWERNIDQHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346026
Record name 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331851-39-9
Record name 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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